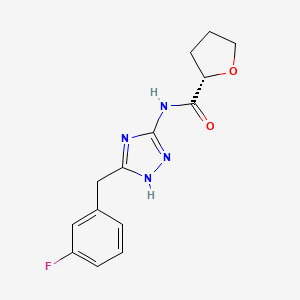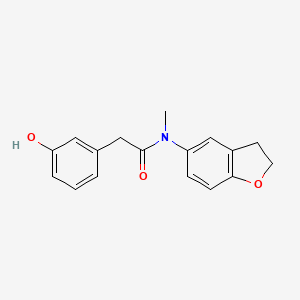![molecular formula C12H22N4O2 B7647930 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea](/img/structure/B7647930.png)
1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea is a compound that belongs to the class of pyrazolyl ureas. It has been studied for its potential use in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which helps to reduce oxidative stress. Moreover, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which helps to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea in lab experiments is its ability to selectively inhibit various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of various biological processes. Additionally, this compound has been found to have low toxicity and good solubility, which makes it easy to work with in lab experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the study of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea. One direction is to further investigate its potential use in cancer therapy by studying its effects on different types of cancer cells and in combination with other anti-cancer drugs. Another direction is to study its effects on other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it would be interesting to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to understand the mechanism of action of this compound and to identify new targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea involves the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with tert-butyl (2S)-2-amino-3,3-dimethylbutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to give the desired product.
Applications De Recherche Scientifique
1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea has been studied for its potential use in various scientific research applications such as cancer therapy, inflammation, and neurodegenerative diseases. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-8-6-10(15-16(8)5)14-11(18)13-9(7-17)12(2,3)4/h6,9,17H,7H2,1-5H3,(H2,13,14,15,18)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGMPFFYFOLPNS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)NC(CO)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)NC(=O)N[C@H](CO)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B7647859.png)

![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![2,4-dihydroxy-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7647882.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2,2,2-trifluoroethyl)pyrazol-3-amine](/img/structure/B7647897.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2,4-dihydroxybenzamide](/img/structure/B7647902.png)
![N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7647906.png)
![N-[1-(oxolan-3-yloxy)propan-2-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647920.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpiperidin-4-amine](/img/structure/B7647936.png)

![N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647953.png)
![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)